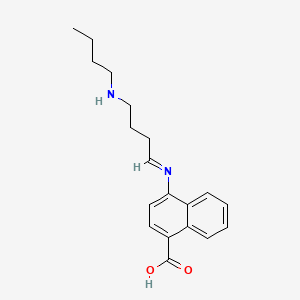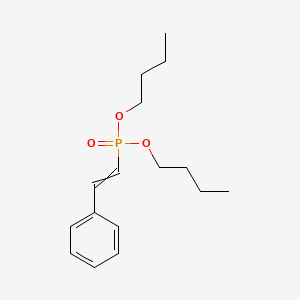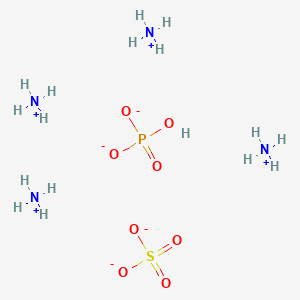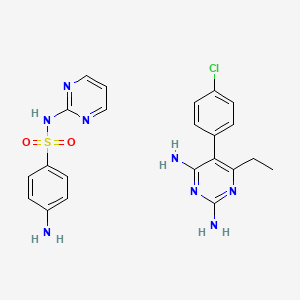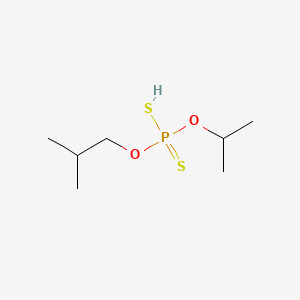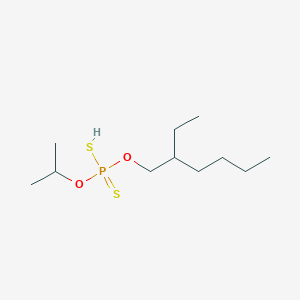
O-(2-Ethylhexyl) o-isopropyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Ethylhexyl) o-isopropyl dithiophosphate is a chemical compound with the molecular formula C11H25O2PS2. It is known for its applications in various industrial processes, particularly in the field of lubrication and as an additive in motor oils. The compound is characterized by its unique structure, which includes both ethylhexyl and isopropyl groups attached to a dithiophosphate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethylhexyl) o-isopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The process can be summarized as follows:
Reaction with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isopropanol under controlled conditions to form the desired dithiophosphate ester.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state operation.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Ethylhexyl) o-isopropyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: The dithiophosphate group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Substitution Reactions: These reactions often require the presence of a catalyst or elevated temperatures.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Phosphoric acid derivatives and thiols.
Substitution Products: Various substituted dithiophosphates.
Wissenschaftliche Forschungsanwendungen
O-(2-Ethylhexyl) o-isopropyl dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Widely used as an additive in lubricants and motor oils to enhance their performance and longevity.
Wirkmechanismus
The mechanism of action of O-(2-Ethylhexyl) o-isopropyl dithiophosphate involves its interaction with metal surfaces and enzymes. The compound forms a protective film on metal surfaces, reducing friction and wear. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of ethylhexyl and isopropyl groups.
O,O-Diisopropyl dithiophosphate: Contains two isopropyl groups.
O,O-Dibutyl dithiophosphate: Contains butyl groups.
Uniqueness
O-(2-Ethylhexyl) o-isopropyl dithiophosphate is unique due to its specific combination of ethylhexyl and isopropyl groups, which impart distinct physicochemical properties. This makes it particularly effective as a lubricant additive, providing superior performance compared to other dithiophosphates .
Eigenschaften
CAS-Nummer |
39638-90-9 |
|---|---|
Molekularformel |
C11H25O2PS2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-ethylhexoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H25O2PS2/c1-5-7-8-11(6-2)9-12-14(15,16)13-10(3)4/h10-11H,5-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
SMCZCSWZKNIOOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=S)(OC(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


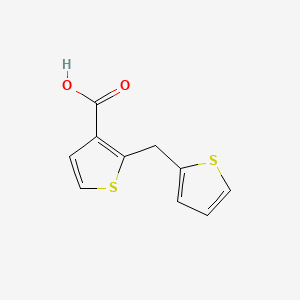
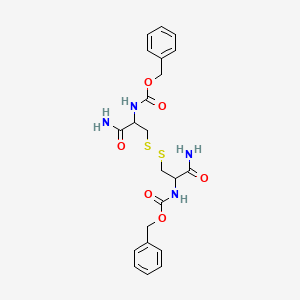
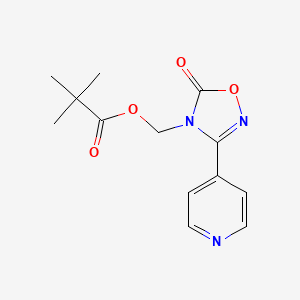
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
